3-Chloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide

Lipophilicity Drug-likeness Physicochemical property differentiation

3-Chloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide (CAS 773139-84-7) is a synthetic small-molecule benzamide derivative characterized by a 3-chloro substitution on the phenyl ring and a 4-cyano-3-methylisoxazole moiety linked via an amide bond. With a molecular formula of C₁₂H₈ClN₃O₂ and a molecular weight of 261.66 g/mol, this compound occupies a defined physicochemical space (LogP 3.14, PSA 82.41 Ų) that differentiates it from closely related isoxazole-benzamide analogs.

Molecular Formula C12H8ClN3O2
Molecular Weight 261.66 g/mol
CAS No. 773139-84-7
Cat. No. B15212144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide
CAS773139-84-7
Molecular FormulaC12H8ClN3O2
Molecular Weight261.66 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1C#N)NC(=O)C2=CC(=CC=C2)Cl
InChIInChI=1S/C12H8ClN3O2/c1-7-10(6-14)12(18-16-7)15-11(17)8-3-2-4-9(13)5-8/h2-5H,1H3,(H,15,17)
InChIKeyGVUOVZUOPLAOLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide (CAS 773139-84-7) Procurement-Relevant Baseline Profile


3-Chloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide (CAS 773139-84-7) is a synthetic small-molecule benzamide derivative characterized by a 3-chloro substitution on the phenyl ring and a 4-cyano-3-methylisoxazole moiety linked via an amide bond [1]. With a molecular formula of C₁₂H₈ClN₃O₂ and a molecular weight of 261.66 g/mol, this compound occupies a defined physicochemical space (LogP 3.14, PSA 82.41 Ų) that differentiates it from closely related isoxazole-benzamide analogs . The compound has been explicitly cited as a synthetic intermediate in WO2006/35061 A1 (TIBOTEC PHARMACEUTICALS LTD.), establishing its documented relevance in pharmaceutical patent literature for HCV inhibitor development [1].

Why Generic Isoxazole-Benzamide Substitution Fails for 3-Chloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide Procurement


The isoxazole-benzamide scaffold contains multiple substitution-sensitive positions that cannot be treated as interchangeable for research procurement. The 3-chloro (meta) substitution on the benzamide phenyl ring produces a LogP of 3.14, representing an approximately 8.7-fold increase in lipophilicity versus the unsubstituted parent N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide (LogP 2.2) [1]. Positional isomerism further distinguishes this compound: the 2-chloro (ortho) isomer (CAS 478033-15-7) exhibits a lower XLogP3-AA of 2.8, while the 2,3-dichloro analog (CAS 478043-91-3) introduces an additional chlorine atom and altered steric profile . These differences in lipophilicity, hydrogen-bond acceptor count, and polar surface area directly influence target binding, membrane permeability, and metabolic stability—meaning that substituting any of these analogs without experimental validation introduces uncontrolled variables into the experimental system [2]. The compound's explicit citation in TIBOTEC's HCV inhibitor patent further indicates a specific synthetic role not fulfilled by its closest structural neighbors [3].

Quantitative Differential Evidence Guide for 3-Chloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide (773139-84-7)


Meta-Chloro Substitution Confers ~0.94 Log Unit Greater Lipophilicity Versus the Unsubstituted Parent Benzamide

The 3-chloro substitution increases the calculated LogP from 2.2 (unsubstituted parent, CAS 478033-13-5) to 3.14 (target compound), representing a ΔLogP of +0.94. This translates to an approximately 8.7-fold increase in octanol-water partition coefficient, a magnitude of change that meaningfully alters membrane permeability and non-specific protein binding in biological assays [1]. In contrast, the 2-chloro (ortho) isomer displays an XLogP3-AA of 2.8 (Δ = +0.6 vs parent), demonstrating that the meta-chloro positioning yields the largest lipophilicity shift among the mono-chloro positional isomers .

Lipophilicity Drug-likeness Physicochemical property differentiation

3-Chloro Substitution Increases Polar Surface Area to 82.41 Ų, Differentiating Hydrogen-Bond Acceptor Profile from Unsubstituted and Ortho-Chloro Analogs

The target compound exhibits a PSA of 82.41 Ų, compared to 78.9 Ų for the unsubstituted parent [1]. This +3.51 Ų difference arises from the electron-withdrawing effect of the 3-chloro substituent altering the electronic distribution of the benzamide carbonyl, effectively increasing the hydrogen-bond acceptor character. The compound possesses 5 hydrogen-bond acceptors versus 4 for the unsubstituted parent, a stoichiometric difference that can influence target binding interactions in structure-based design campaigns [2]. The 2-chloro isomer, in contrast, may exhibit intramolecular hydrogen bonding between the ortho-chloro and the amide N–H, partially masking the PSA effect—a stereoelectronic feature absent in the meta-substituted target compound [3].

Polar surface area Hydrogen bonding Bioavailability prediction

Documented Role as a Synthetic Intermediate in TIBOTEC HCV Inhibitor Patent (WO2006/35061 A1) Distinguishes This Compound from Uncharacterized Analogs

3-Chloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide is explicitly listed in WO2006/35061 A1 (TIBOTEC PHARMACEUTICALS LTD.) at pages 29–30 as a synthetic intermediate within the preparation of bi-cyclic pyrimidine HCV replication inhibitors [1]. This patent linkage provides a verifiable provenance and synthetic context that is absent for most of its closest structural analogs. The unsubstituted parent (CAS 478033-13-5), the 2-chloro isomer (CAS 478033-15-7), and the 3-methyl analog (CAS 861212-51-3) do not appear in this patent, indicating that the specific 3-chloro-4-cyano-3-methylisoxazole benzamide substructure was selected for synthetic utility in this pharmaceutical development program [2].

Patent-validated intermediate HCV inhibitor synthesis Pharmaceutical synthesis provenance

Predicted Drug-Likeness Profile: 3-Chloro Compound Violates Zero Ro5 Rules but Occupies a Higher Lipophilicity Efficiency Space Than Analogs

The target compound (MW 261.66, LogP 3.14, 1 HBD, 5 HBA) satisfies all Lipinski Rule of Five criteria . However, when compared to the unsubstituted parent (MW 227.22, LogP 2.2, 1 HBD, 4 HBA) and the 2-chloro isomer (MW 261.66, LogP 2.8), the 3-chloro compound uniquely achieves the highest lipophilicity while maintaining full Ro5 compliance, providing a larger lipophilic driving force for target engagement without violating drug-likeness filters [1]. The 2,3-dichloro analog (MW 296.11, CAS 478043-91-3) approaches the MW threshold and carries additional steric bulk that may restrict binding pocket accommodation [2]. This positions the 3-chloro compound as the optimal mono-substituted chlorobenzamide isoxazole for lead-like screening libraries where balanced lipophilicity and low molecular weight are prioritized.

Drug-likeness Lipinski Rule of Five Lead optimization triage

Defined Application Scenarios for 3-Chloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide (773139-84-7) Based on Quantitative Evidence


HCV Antiviral Drug Discovery: Synthetic Intermediate for Bi-Cyclic Pyrimidine Inhibitors

The compound's explicit citation in TIBOTEC's WO2006/35061 A1 patent as a synthetic intermediate for HCV replication inhibitors makes it a directly relevant procurement choice for medicinal chemistry groups pursuing HCV or related flavivirus antiviral programs [1]. Unlike unsubstituted or ortho-chloro analogs that lack this patent provenance, the 3-chloro compound provides a documented synthetic entry point into the bi-cyclic pyrimidine chemical space covered by the TIBOTEC intellectual property [2].

Lead-Like and Fragment-Based Screening Library Design Requiring Elevated Lipophilicity Profiles

With a LogP of 3.14 and full Ro5 compliance at MW 261.66, this compound is the most lipophilicity-efficient mono-chloro isoxazole-benzamide available for screening libraries targeting hydrophobic enzyme pockets or protein-protein interaction interfaces . The +0.94 LogP advantage over the unsubstituted parent provides greater membrane partitioning potential without the steric penalty of the 2,3-dichloro analog (MW 296.11), making it ideal for fragment-growth and lead-optimization campaigns where balanced LogP and MW are critical selection parameters [1].

Structure-Activity Relationship (SAR) Studies on Benzamide Substitution Position Effects in Isoxazole-Containing Kinase or Epigenetic Target Inhibitors

The meta-chloro positioning provides a distinct electronic and steric profile compared to ortho-chloro (intramolecular H-bond possible) and para-substituted analogs (linear extension). When used alongside the 2-chloro isomer (CAS 478033-15-7, LogP 2.8) and the 2,3-dichloro analog (CAS 478043-91-3), this compound enables systematic SAR exploration of chloro substitution topology on target binding affinity, selectivity, and cellular potency [1]. The 3-chloro compound's unique combination of elevated LogP (3.14) and non-chelating chloro placement is particularly relevant for isoxazole amide-based SMYD3 and kinase inhibitor programs where substitution position has been shown to critically impact potency [2].

Physicochemical Property Benchmarking and Computational Model Calibration for Halogenated Heterocyclic Amides

The well-defined computed property set (PSA 82.41 Ų, LogP 3.14, 5 HBA, 1 HBD) and the availability of comparator data for the unsubstituted parent (PSA 78.9 Ų, LogP 2.2) make this compound an excellent calibration standard for computational models predicting halogen effects on lipophilicity, solubility, and permeability in heterocyclic amide series [1]. Procurement for this purpose is justified when experimental validation of in silico ADMET prediction tools requires a structurally matched compound pair with a known, quantifiable property gradient.

Quote Request

Request a Quote for 3-Chloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.